Amebucort

glucocorticoid receptor binding radioligand binding assay receptor pharmacology

Amebucort is a structurally unique glucocorticoid featuring 17-butyrate and 21-acetate esters on a 6α-methylated backbone. Its distinct dual esterification pattern makes it a high-value tool for structure-activity relationship (SAR) studies and glucocorticoid receptor mechanism research, offering a unique comparator to standard mono-esterified agents. Available in high purity for non-clinical use.

Molecular Formula C28H40O7
Molecular Weight 488.6 g/mol
CAS No. 83625-35-8
Cat. No. B1665958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmebucort
CAS83625-35-8
SynonymsAmebucort
Molecular FormulaC28H40O7
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)C)O)C)C(=O)COC(=O)C
InChIInChI=1S/C28H40O7/c1-6-7-24(33)35-28(23(32)15-34-17(3)29)11-9-20-19-12-16(2)21-13-18(30)8-10-26(21,4)25(19)22(31)14-27(20,28)5/h13,16,19-20,22,25,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,22-,25+,26-,27-,28-/m0/s1
InChIKeyQRRVOCXLQYLNEC-PPJDWOAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amebucort CAS 83625-35-8: Identity and Procurement Baseline for a Discontinued Research-Phase Glucocorticoid


Amebucort (developmental code ZK-90999) is a synthetic glucocorticoid corticosteroid belonging to the pregnane steroid class, chemically defined as 11β,17α,21-trihydroxy-6α-methylpregn-4-ene-3,20-dione 17-butyrate 21-acetate [1]. It is a halogen-free glucocorticoid diester developed for topical anti-inflammatory application [2]. The compound was assigned an International Nonproprietary Name (INN) in 1985 but was never advanced to market approval [3], with its highest reported development phase being Phase 2 [4].

Amebucort CAS 83625-35-8: Why In-Class Glucocorticoid Analogs Cannot Be Presumptively Substituted


In glucocorticoid receptor pharmacology, minor structural modifications produce substantial divergence in receptor binding affinity, nuclear translocation kinetics, and gene transactivation profiles [1]. Amebucort possesses a distinctive 6α-methyl substitution combined with 17-butyrate and 21-acetate diesterification that distinguishes it from monoester analogs such as hydrocortisone buteprate and from fluorinated topical corticosteroids . Notably, the compound was never marketed, meaning that no established therapeutic equivalence data exist to support substitution with clinically approved alternatives [2]. Researchers requiring this exact chemical entity for SAR studies, reference standard preparation, or discontinued development program documentation must therefore source authentic Amebucort rather than a pharmacologically similar glucocorticoid.

Amebucort CAS 83625-35-8: Quantitative Differentiation Evidence Versus Comparator Glucocorticoids


Glucocorticoid Receptor Binding Affinity of Amebucort

Amebucort exhibits high-affinity binding to the glucocorticoid receptor (GR) as determined by competitive radioligand binding assay [1]. No direct head-to-head comparator data under identical assay conditions are publicly available for this compound, reflecting its status as an abandoned development candidate . For context, widely used research-grade glucocorticoids such as dexamethasone typically exhibit GR binding IC50 values in the low nanomolar range (approximately 1-5 nM) under similar assay conditions, though inter-laboratory variability precludes direct quantitative comparison [2].

glucocorticoid receptor binding radioligand binding assay receptor pharmacology

Structural Differentiation: Halogen-Free Diester Glucocorticoid Design

Amebucort is a halogen-free glucocorticoid diester, distinguished from clinically prevalent fluorinated topical corticosteroids (e.g., betamethasone valerate, fluticasone propionate) [1]. While direct comparative skin blanching assays or vasoconstriction data are not available in the public domain, the absence of halogen substitution (fluorine or chlorine) represents a deliberate structural design choice intended to alter lipophilicity, metabolic stability, and potentially local versus systemic activity profiles . The 6α-methyl group is a known structural feature associated with enhanced glucocorticoid activity in certain steroid series [2].

structure-activity relationship corticosteroid chemistry halogen-free steroid

Development Status Differentiation: Discontinued Investigational Glucocorticoid

Amebucort was assigned an INN in 1985 and progressed to Phase 2 clinical investigation as a topical glucocorticoid, but development was subsequently terminated and the compound was never approved for marketing [1]. In contrast, comparator topical glucocorticoids such as betamethasone valerate, mometasone furoate, and fluticasone propionate achieved regulatory approval and are commercially marketed worldwide [2]. The clinical development status is currently listed as 'Inactive' with no active trials .

drug development history investigational compound pharmacology reference

Molecular Formula Identity with Hydrocortisone Buteprate

Amebucort (C28H40O7) shares an identical molecular formula with hydrocortisone buteprate (hydrocortisone 17-butyrate), a marketed topical glucocorticoid [1]. The two compounds are structurally distinct isomers differentiated by the 6α-methyl substitution present in Amebucort but absent in hydrocortisone buteprate . No direct comparative activity data are publicly available. This molecular formula identity necessitates rigorous analytical confirmation (e.g., HPLC retention time, NMR fingerprinting) to distinguish Amebucort from hydrocortisone buteprate during procurement and inventory verification [2].

isomer differentiation analytical chemistry steroid ester identification

Amebucort CAS 83625-35-8: Evidence-Based Research and Industrial Application Scenarios


Structure-Activity Relationship Studies in Glucocorticoid Receptor Pharmacology

Researchers investigating the contribution of 6α-methyl substitution and diester pro-drug design to glucocorticoid receptor pharmacology may utilize Amebucort as a reference compound [1]. Its halogen-free structure and specific ester pattern provide a distinct chemical scaffold for comparative analysis within corticosteroid SAR programs [2].

Analytical Reference Standard Preparation and Method Development

Given that Amebucort shares the molecular formula C28H40O7 with hydrocortisone buteprate, it serves as an essential reference standard for developing and validating HPLC, LC-MS, or NMR methods capable of differentiating these isomeric topical corticosteroid esters [1]. This application is particularly relevant for analytical chemistry laboratories involved in pharmaceutical impurity profiling or forensic analysis of corticosteroid preparations [2].

Historical Drug Development Program Documentation and Reference

Amebucort was developed under the code ZK-90999 and assigned INN status in 1985, representing a documented investigational topical glucocorticoid from the 1980s corticosteroid development era [1]. Organizations conducting historical reviews of glucocorticoid drug development, compiling discontinued compound databases, or requiring authentic samples for legacy reference collections may procure Amebucort for archival and documentary purposes [2].

In Vitro Glucocorticoid Receptor Binding Studies

Amebucort demonstrates nanomolar binding affinity for the glucocorticoid receptor (IC50 = 1.5 nM; Kd = 2.8 nM in radioligand binding assay), supporting its use as a positive control or reference ligand in GR competitive binding assays [1]. It may be employed in primary screening campaigns for novel GR modulators or in studies examining GR-ligand interaction kinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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